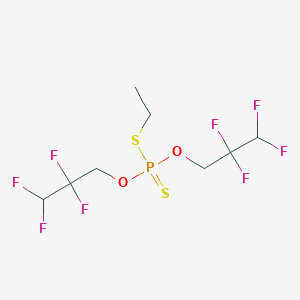![molecular formula C8H14S2 B14170837 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane CAS No. 4533-93-1](/img/structure/B14170837.png)
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane is an organic compound characterized by the presence of sulfur atoms and an ethynyl group. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
The synthesis of 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane typically involves the reaction of propylsulfanyl derivatives with ethynyl sulfides. One common method includes the use of cesium carbonate (CsCO3) and tetrabutylammonium iodide (Bu4NI) in anhydrous dimethylformamide (DMF) under an inert atmosphere . The reaction mixture is stirred at room temperature, followed by extraction and purification to obtain the desired product with high purity.
Análisis De Reacciones Químicas
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism by which 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions, while the sulfur atoms can form strong bonds with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane include:
1-(Propylsulfanyl)propane: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-(Methylsulfanyl)ethane: A simpler analog with a shorter carbon chain and different reactivity profile.
1,1-Bis(propylsulfanyl)ethane: Contains two propylsulfanyl groups, offering different steric and electronic properties.
Propiedades
Número CAS |
4533-93-1 |
|---|---|
Fórmula molecular |
C8H14S2 |
Peso molecular |
174.3 g/mol |
Nombre IUPAC |
1-(2-propylsulfanylethynylsulfanyl)propane |
InChI |
InChI=1S/C8H14S2/c1-3-5-9-7-8-10-6-4-2/h3-6H2,1-2H3 |
Clave InChI |
RZPIWMIEHJRBHN-UHFFFAOYSA-N |
SMILES canónico |
CCCSC#CSCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
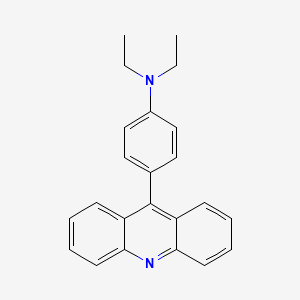
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
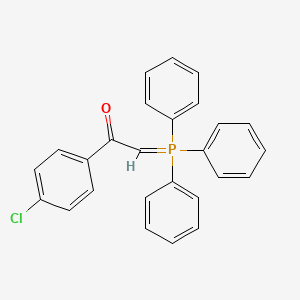
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
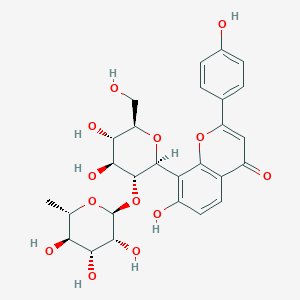
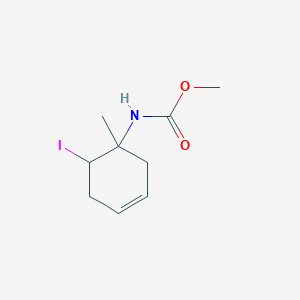
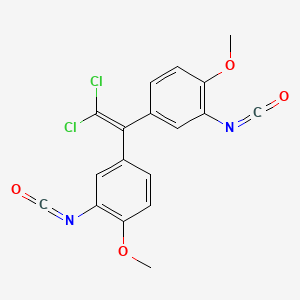
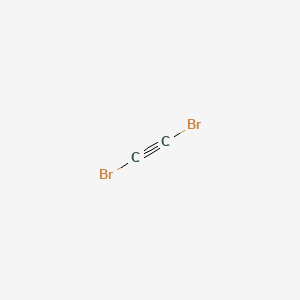
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)
